molecular formula C21H26N2O4S B7699497 N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7699497
M. Wt: 402.5 g/mol
InChI Key: LXWJNGFXFXVUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as EMA401, is a chemical compound that has been extensively studied for its potential therapeutic effects. EMA401 is a small molecule drug that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have potential therapeutic effects in a variety of conditions, including chronic pain, neuropathic pain, and osteoarthritis. In preclinical studies, this compound has been found to reduce pain behavior and improve functional outcomes in animal models of these conditions.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide acts as an antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and inflammation. By blocking the AT2R, this compound may reduce inflammation and pain, as well as improve blood flow to affected tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increasing the expression of anti-inflammatory cytokines, such as interleukin-10. This compound has also been found to reduce the activity of pain-sensing neurons in the dorsal root ganglia, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for use in lab experiments, including its high selectivity for the AT2R and its ability to reduce pain behavior in animal models. However, there are also limitations to its use, such as the need for careful dosing and potential off-target effects on other receptors.

Future Directions

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of research is the exploration of its potential therapeutic effects in other conditions, such as inflammatory bowel disease or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other biological pathways.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2-ethyl-6-methylphenol with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting amine with 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. The final product is obtained through purification and crystallization.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-17-8-6-7-16(2)21(17)22-20(24)15-27-18-9-11-19(12-10-18)28(25,26)23-13-4-5-14-23/h6-12H,3-5,13-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWJNGFXFXVUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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